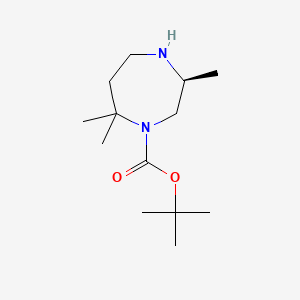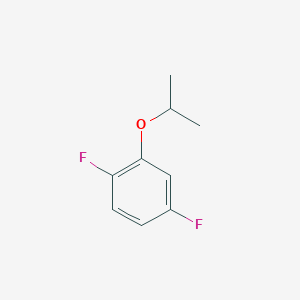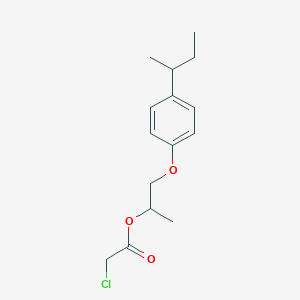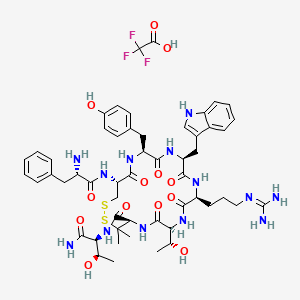
Ctap tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of CTAP TFA involves several steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
CTAP TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form
Substitution: This compound can undergo substitution reactions, particularly at the amino acid side chains, which can be modified to alter the compound’s properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CTAP TFA is primarily used in scientific research to study the μ opioid receptor and its role in various physiological and pathological processes . Some key applications include:
Chemistry: This compound is used to investigate the binding properties and selectivity of μ opioid receptor antagonists
Biology: The compound is used to study the role of μ opioid receptors in pain modulation, addiction, and other neurological processes
Medicine: This compound is used in preclinical studies to explore potential treatments for conditions like opioid addiction and L-DOPA-induced dyskinesia
Industry: The compound is used in the development of new pharmaceuticals targeting the μ opioid receptor
Wirkmechanismus
CTAP TFA exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor involved in pain modulation, reward, and addiction . By binding to this receptor, this compound blocks the effects of endogenous opioids and opioid drugs, thereby inhibiting their physiological effects . The compound’s high selectivity for the μ opioid receptor over other opioid receptors and somatostatin receptors is due to its unique molecular structure .
Vergleich Mit ähnlichen Verbindungen
CTAP TFA is unique in its high selectivity and potency as a μ opioid receptor antagonist . Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence
CTOP: A selective μ opioid receptor antagonist with lower selectivity compared to this compound
This compound’s ability to cross the blood-brain barrier and its high selectivity make it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C53H70F3N13O13S2 |
|---|---|
Molekulargewicht |
1218.3 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-;/m1./s1 |
InChI-Schlüssel |
OCNOBNFWFKDFMD-GYBIPQJVSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

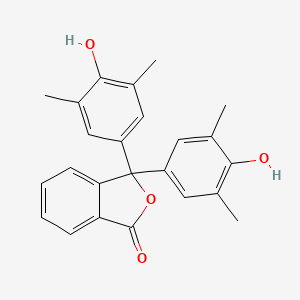

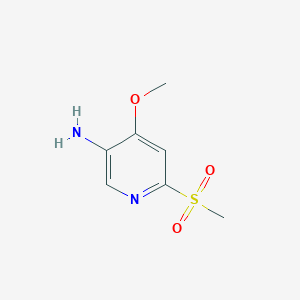
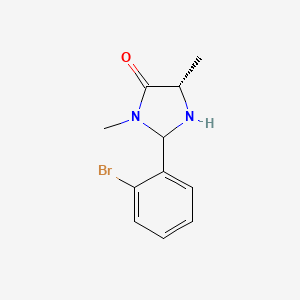


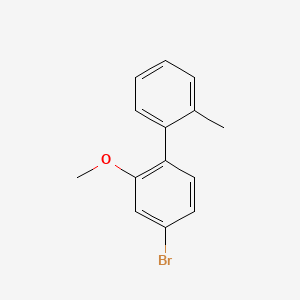
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
